molecular formula C9H6INO2 B166829 5-Iodo-6-amino-1,2-benzopyrone CAS No. 137881-27-7

5-Iodo-6-amino-1,2-benzopyrone

Cat. No. B166829
M. Wt: 287.05 g/mol
InChI Key: WWRAFPGUBABZSD-UHFFFAOYSA-N
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Description

5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is a compound with the molecular formula C9H6INO2 . It is a potent inhibitor of the nuclear enzyme poly(ADP-ribose) synthetase (PARS) . It has been shown to possess anti-cancer, anti-viral, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of 5-Iodo-6-amino-1,2-benzopyrone consists of 9 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for this compound is 6-amino-5-iodochromen-2-one .


Physical And Chemical Properties Analysis

The molecular weight of 5-Iodo-6-amino-1,2-benzopyrone is 287.05 g/mol. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has no rotatable bonds. The exact mass and the monoisotopic mass of the compound are 286.94433 g/mol. The topological polar surface area of the compound is 52.3 Ų .

Scientific Research Applications

1. Cancer Research

5-Iodo-6-amino-1,2-benzopyrone has been studied for its potential in cancer research. It acts as a non-covalently binding inhibitory ligand of poly(ADP-ribose) polymerase. This compound can convert cancer cells into a non-tumorigenic phenotype, characterized by significant changes in cell morphology and reduced tumorigenicity in models. Such findings suggest its potential in cancer therapy and understanding tumor development mechanisms (Bauer et al., 1995).

2. Neuroprotection and Stroke Therapy

In neuroprotection and stroke therapy research, 5-Iodo-6-amino-1,2-benzopyrone has shown promise. It protects against peroxynitrite-induced cell death in glioma cells and has been effective in a murine stroke model. This suggests its potential as a novel approach for stroke therapy (Endres et al., 1998).

3. Antiviral Applications

This compound has also been investigated for its antiviral applications, specifically against HIV-1. It inhibits the replication of HIV-1 in cell cultures, indicating a potential role in developing new anti-HIV drugs (Cole et al., 1991).

4. Anti-Inflammatory Properties

5-Iodo-6-amino-1,2-benzopyrone exhibits anti-inflammatory properties. It can regulate various cellular signal transduction pathways and has shown effectiveness in reducing inflammation in vitro and in vivo, indicating potential applications in treating inflammatory diseases (Szabó et al., 1997).

5. Cardioprotection Against Oxidative Stress

Research has demonstrated its protective effect against oxidative stress-induced apoptosis in cardiomyoblast cells. It scavenges reactive oxygen species and enhances the expression of antioxidant enzymes, suggesting potential in cardioprotective therapies (Back et al., 2015).

6. Role in Autoimmune Diseases

It has a role in experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. Administration of this compound delayed the onset of EAE, reduced disease severity, and decreased inflammation, highlighting its potential therapeutic role in autoimmune diseases (Scott et al., 2001).

properties

IUPAC Name

6-amino-5-iodochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRAFPGUBABZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160350
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-amino-1,2-benzopyrone

CAS RN

137881-27-7
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-6-amino-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-6-amino-1,2-benzopyrone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
C Szabó, H Wong, P Bauer… - International …, 1997 - spandidos-publications.com
Chronic inflammation is known to facilitate carcinogenic transformation in various tissues. 5-iodo-6-amino-1, 2-benzopyrone (INH2BP), a novel inhibitor of the nuclear enzyme poly (ADP…
Number of citations: 65 www.spandidos-publications.com
KA Chung, JS Back, JH Jang - Biomedical Science Letters, 2022 - bslonline.org
Ischemia-reperfusion results in excess reactive oxygen species (ROS) that affect myocardial cell damage. ROS production inhibition is effectively proposed in treating cardiovascular …
Number of citations: 5 www.bslonline.org
JG Mabley, WL Suarez‐Pinzon, G Haskó… - British journal of …, 2001 - Wiley Online Library
Activation of poly(ADP‐ribose) synthetase (PARS, also termed polyADP‐ribose polymerase or PARP) has been proposed as a major mechanism contributing to β‐cell destruction in …
Number of citations: 92 bpspubs.onlinelibrary.wiley.com
M Endres, GS Scott, AL Salzman, E Kun… - European journal of …, 1998 - Elsevier
Peroxynitrite triggers DNA single-strand breakage, which activates the nuclear enzyme poly(ADP-ribose) synthetase (PARS). Activation of PARS depletes its substrate, NAD + , slowing …
Number of citations: 65 www.sciencedirect.com
PI Bauer, E Kirsten, G Varadi, LJT Young, A Hakam… - Biochimie, 1995 - Elsevier
A non-covalently binding inhibitory ligand of poly(ADP-ribose) polymerase, 5-iodo-6-amino-1,2-benzopyrone, when incubated at 5–600 μM external concentration with an E-ras-…
Number of citations: 32 www.sciencedirect.com
OC Back, HS Jang, JS Lee, DE Kim, Y Lee, ES Park… - Pharmacology, 2015 - karger.com
INH 2 BP (5-iodo-6-amino-1, 2-benzopyrone), a poly-ADP ribose polymerase inhibitor, has been shown to possess anti-cancer, anti-viral, and anti-inflammation properties. The aim of …
Number of citations: 9 karger.com
GA Cole, G Bauer, E Kirsten, J Mendeleyev… - Biochemical and …, 1991 - Elsevier
The effects of two adenosine diphosphoribose transferase (ADPRT) enzyme inhibitory ligands, 6-amino-1,2-benzopyrone and its 5-iodo-derivative, were determined in AA-2 and MT-2 …
Number of citations: 44 www.sciencedirect.com
P Bauer, E Kirsten, L Young… - International …, 1996 - spandidos-publications.com
Bovine aortic endothelial cells were converted to a highly tumorigenic cell line by transfection with Ha-ras and stimulation with thrombin. Sustained pretreatment with a non-cytotoxic …
Number of citations: 40 www.spandidos-publications.com
GS Scott, P Hake, AL Salzman, C Szabo - Critical Care Medicine, 1998 - journals.lww.com
Methods: Male Lewis rats (200-250g) inoculated for EAE were orally administered INH 2 BP (200mg/kg body weight) or vehicle (0.5% methylcellulose) once daily from days 7 to 11 post-…
Number of citations: 4 journals.lww.com
C Szabó, B Zingarelli, M O'Connor… - FASEB …, 1996 - researchexperts.utmb.edu
Using 5-iodo-6-amino-1, 2-benzopyrone (INHBP), a novel, potent inhibitor of polyADP ribosyl syntethase (PARS), we have investigated the regulation of the expression of the inducible …
Number of citations: 0 researchexperts.utmb.edu

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